

Crystal Structure of 3-Quinolineboronic Acid: A Technical Overview

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Compound of Interest

Compound Name: *3-Quinolineboronic acid*

Cat. No.: *B126008*

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This technical guide serves to consolidate the available information on **3-quinolineboronic acid**, with a primary focus on its structural and experimental aspects. However, a comprehensive public record of its single-crystal X-ray diffraction data, including unit cell parameters and detailed bond lengths and angles, is not readily available in the surveyed scientific literature and crystallographic databases. While the synthesis and various applications of **3-quinolineboronic acid** are documented, the specific quantitative data required for a detailed analysis of its crystal structure remains elusive.

This guide will therefore focus on the established experimental protocols for the synthesis of **3-quinolineboronic acid** and provide a generalized workflow for its crystal structure determination, which would be applicable once suitable crystals are obtained.

Physicochemical Properties

A summary of the known physical and chemical properties of **3-quinolineboronic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ BNO ₂	[1]
Molecular Weight	172.98 g/mol	
Melting Point	191-196 °C	
Form	Solid	
Storage Temperature	2-8°C	
InChI Key	YGDICLRLMNDWZAK- UHFFFAOYSA-N	
SMILES	OB(O)c1cnc2ccccc2c1	

Experimental Protocols

Synthesis of 3-Quinolineboronic Acid

The synthesis of **3-quinolineboronic acid** is most commonly achieved through a lithium-halogen exchange reaction starting from 3-bromoquinoline, followed by quenching with a borate ester. The general procedure is as follows:

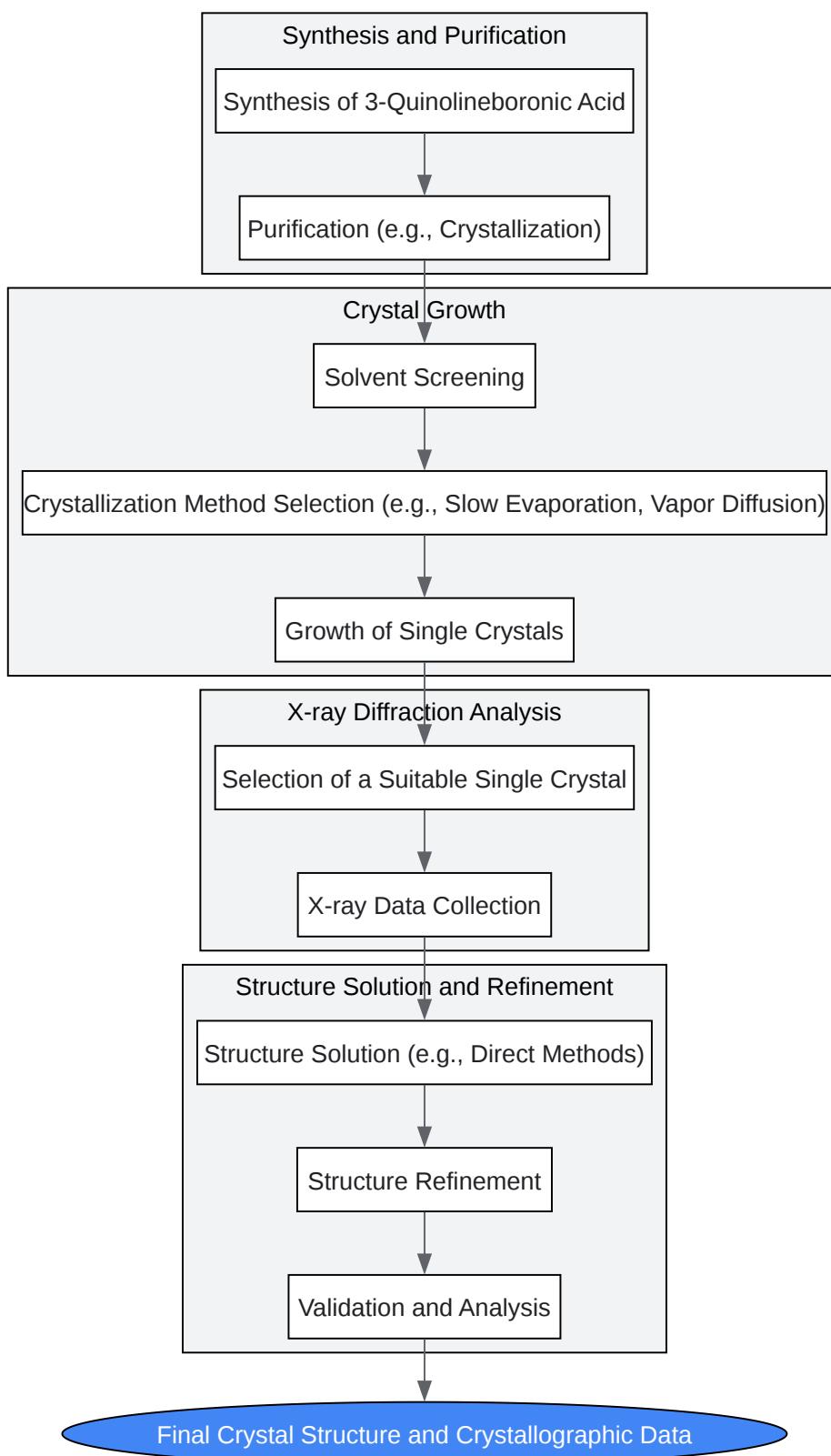
- Reaction Setup: A solution of 3-bromoquinoline and triisopropyl borate in anhydrous tetrahydrofuran (THF) is prepared in a multi-necked flask under an inert nitrogen atmosphere.
- Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (n-BuLi) in hexane is added dropwise to the cooled solution. The n-BuLi performs a lithium-halogen exchange with the 3-bromoquinoline, generating a highly reactive 3-lithioquinoline intermediate. This intermediate then reacts in situ with the triisopropyl borate.
- Quenching and Workup: After a period of stirring at low temperature, the reaction is warmed to 0 °C and then quenched by the addition of an acidic solution, such as 2M hydrochloric

acid (HCl). The pH is then adjusted to neutral (pH 7) with a base, for example, 2M sodium bicarbonate (NaHCO₃).

- Extraction and Isolation: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is often purified by precipitation or crystallization. For instance, adding n-hexane to the concentrated residue can precipitate the **3-quinolineboronic acid** as a solid.

Logical Workflow for Crystal Structure Determination

While the specific experimental details for the crystal structure determination of **3-quinolineboronic acid** are not available, a generalized workflow for such an analysis is presented below. This diagram outlines the logical steps from a synthesized compound to a refined crystal structure.

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Caption: Experimental workflow for the determination of the crystal structure of a small molecule like **3-quinolineboronic acid**.

Signaling Pathways and Biological Activity

3-Quinolineboronic acid has been investigated for its biological activities. Notably, it has been identified as an inhibitor of the NorA efflux pump in *Staphylococcus aureus*. Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. By inhibiting this pump, **3-quinolineboronic acid** can potentially restore the efficacy of antibiotics that are substrates of NorA.

While this identifies a molecular target, a detailed signaling pathway involving **3-quinolineboronic acid** has not been fully elucidated in the available literature. Research in this area is ongoing and focuses on its potential as an adjuvant in antibiotic therapy.

In conclusion, while the complete crystal structure of **3-quinolineboronic acid** is not publicly detailed, the methodologies for its synthesis are well-established. The provided workflow for crystal structure determination offers a roadmap for future studies that succeed in growing suitable single crystals. Further research is needed to fully characterize its three-dimensional structure and to explore its biological mechanisms of action.

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References

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